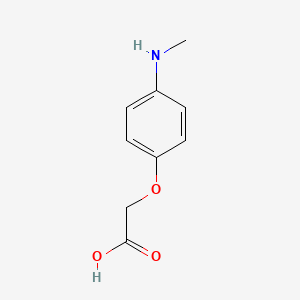

2-(4-(Methylamino)phenoxy)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-[4-(methylamino)phenoxy]acetic acid |

InChI |

InChI=1S/C9H11NO3/c1-10-7-2-4-8(5-3-7)13-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

InChI Key |

UUKRKNKWTLNJEI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylamino Phenoxy Acetic Acid

Retrosynthetic Analysis and Strategic Approaches to Core Synthesis

A primary retrosynthetic disconnection of 2-(4-(methylamino)phenoxy)acetic acid points to two key precursors: a 4-(methylamino)phenol (B85996) derivative and a two-carbon unit bearing a carboxylic acid or its synthetic equivalent. This disconnection primarily suggests the formation of the ether linkage as the key bond-forming step. The most prominent and widely utilized method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The forward synthesis, therefore, typically involves the reaction of 4-(methylamino)phenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. mdpi.com The base is crucial for deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired ether linkage.

Advanced Precursor Derivatization Techniques for the Phenoxy Moiety

The synthesis of the 4-(methylamino)phenol precursor itself can be achieved through several methods, including the methylation of 4-aminophenol or the reaction of methylamine with hydroquinone at elevated temperatures. nih.gov Industrial synthesis routes may involve the decarboxylation of N-(4-hydroxyphenyl)glycine. nih.gov

To enhance the efficiency and selectivity of the subsequent etherification, advanced derivatization techniques for the 4-(methylamino)phenol precursor can be employed. A key consideration is the presence of the secondary amine, which can also act as a nucleophile and compete with the phenoxide in the Williamson ether synthesis. To circumvent this, protection of the amine functionality is a common strategy. The acetyl group is a frequently used protecting group for amines and can be introduced by reacting the amine with acetic anhydride. nih.gov This protection strategy prevents N-alkylation and can be reversed under basic or acidic conditions after the etherification is complete.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the Williamson ether synthesis for producing this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Stronger bases (e.g., NaH, K₂CO₃) | Favor the deprotonation of the phenol (B47542), increasing the rate of O-alkylation. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Temperature | Elevated temperatures | Generally increase the reaction rate, but may also promote side reactions like N-alkylation if the amine is unprotected. |

| Leaving Group | Iodoacetic acid > Bromoacetic acid > Chloroacetic acid | A better leaving group on the haloacetic acid increases the reaction rate. |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Williamson ether synthesis. sacredheart.edu This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. Furthermore, solvent-free conditions have been explored for the etherification of phenols, offering a more environmentally friendly approach. libretexts.org

Functional Group Interconversions and Derivatization Strategies

The this compound molecule possesses three distinct functional groups that can be selectively modified: the carboxylic acid, the secondary amine, and the phenoxy ether linkage. This allows for a wide range of derivatization strategies to explore structure-activity relationships in drug discovery programs.

Modification of the Carboxylic Acid Moiety

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netnih.govcymitquimica.com

Amide Formation: The synthesis of amides from the carboxylic acid is a common derivatization. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. beilstein-journals.org Alternatively, a wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine under milder conditions. libretexts.org

Transformations Involving the Secondary Amine Functionality

The secondary amine of this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. nih.gov Care must be taken to control the reaction conditions to avoid quaternization of the nitrogen.

N-Acylation: The secondary amine can be acylated using acylating agents such as acid chlorides or anhydrides. beilstein-journals.org For instance, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. beilstein-journals.org This transformation can also serve as a protective strategy for the amine during other synthetic manipulations.

Derivatization of the Phenoxy Ether Linkage

The phenoxy ether linkage is generally stable to many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.org This cleavage results in the formation of 4-(methylamino)phenol and a haloacetic acid derivative.

More advanced derivatization strategies that maintain the core structure involve the functionalization of the aromatic ring. For example, palladium-catalyzed C-H olefination has been shown to be effective for the ortho- and meta-functionalization of phenoxyacetic acid derivatives. This allows for the introduction of new substituents onto the benzene ring without disrupting the ether linkage.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its precursors is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

A plausible synthetic pathway to this compound involves two main stages: the synthesis of the precursor 4-(methylamino)phenol, followed by its conversion to the final product via Williamson ether synthesis. The application of green chemistry principles can be considered for each of these stages.

Synthesis of the Precursor, 4-(Methylamino)phenol:

A common industrial route to aminophenols involves the reduction of nitrophenols. The catalytic reduction of 4-nitrophenol to 4-aminophenol is a key step where green chemistry principles can be effectively applied. Traditional methods often use stoichiometric reducing agents that generate significant waste. In contrast, catalytic hydrogenation using catalysts such as nickel nanoparticles offers a much greener alternative. This method is more atom-economical and avoids the use of harsh reducing agents. The 4-aminophenol can then be selectively N-methylated to yield 4-(methylamino)phenol. Greener approaches to N-methylation are being explored, including the use of more environmentally benign methylating agents and catalytic systems to improve selectivity and reduce waste. For instance, a greener synthesis of N-methyl imines has been developed using a 33 wt. % solution of methylamine in ethanol with a recyclable poly(N-vinylimidazole) catalyst, which could be adapted for the synthesis of N-methylated aminophenols.

Williamson Ether Synthesis of this compound:

The final step in the synthesis is typically a Williamson ether synthesis, where the sodium salt of 4-(methylamino)phenol reacts with an alkali salt of chloroacetic acid. wikipedia.org Conventional methods for this reaction often involve long reaction times and the use of volatile organic solvents.

Microwave-Assisted Synthesis: A significant advancement in the application of green chemistry to the synthesis of phenoxyacetic acid derivatives is the use of microwave irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. researchgate.net Furthermore, these reactions can sometimes be carried out under solvent-free conditions, which further enhances their green credentials by eliminating the need for and subsequent disposal of solvents. researchgate.net For a similar compound, 2-(4-(phenyldiazenyl)phenoxy)acetic acid, a comparison between conventional and microwave-assisted synthesis showed a significant improvement in both yield and reaction time for the microwave-assisted method. researchgate.net

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of a Phenoxyacetic Acid Derivative

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional | Several hours | Lower | Reflux in an aqueous medium |

| Microwave-Assisted | Minutes | Higher | Solvent-free, catalyst-free |

Data is based on the synthesis of a structurally related phenoxyacetic acid derivative and is presented to illustrate the potential benefits of microwave assistance.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, while effective, is not perfectly atom-economical due to the formation of a salt byproduct (e.g., NaCl).

The reaction can be represented as: C₇H₉NO + C₂H₃ClO₂ + 2NaOH → C₉H₁₁NO₃ + NaCl + 2H₂O

A theoretical calculation of the atom economy for this reaction highlights the generation of inorganic salt as waste.

Interactive Data Table: Atom Economy of the Williamson Ether Synthesis for a Phenoxyacetic Acid

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 4-aminophenol | 109.13 | 2-(4-aminophenoxy)acetic acid | 167.16 |

| Chloroacetic acid | 94.50 | Sodium chloride | 58.44 |

| Sodium hydroxide | 40.00 | Water | 18.02 |

| Total Reactant Mass | 243.63 | ||

| Atom Economy (%) | 68.61% |

Calculation is based on the synthesis of the parent compound 2-(4-aminophenoxy)acetic acid to illustrate the principle.

Use of Greener Solvents:

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional Williamson ether synthesis may use solvents like acetone, N,N-dimethylformamide (DMF), or acetonitrile. byjus.com Green chemistry encourages the use of more benign solvents such as water, ethanol, or in some cases, solvent-free conditions. researchgate.net The development of synthetic routes for this compound in greener solvent systems or under solvent-free conditions, particularly when coupled with microwave assistance, represents a key area for improving the sustainability of its production.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of "2-(4-(Methylamino)phenoxy)acetic acid" by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

For "this compound" (chemical formula: C9H11NO3), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally measured mass. The high resolving power of the instrument allows for a mass measurement with an error of less than 5 ppm, providing strong evidence for the proposed elemental formula.

Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs can be identified. For instance, the fragmentation pattern might reveal the loss of the acetic acid moiety or cleavage at the ether linkage, consistent with the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of "this compound" in solution. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. vanderbilt.eduencyclopedia.pubcore.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for "this compound" would include:

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenoxy ring. The substitution pattern will dictate the splitting pattern (e.g., two doublets for a para-substituted ring).

Methylene Protons: A singlet corresponding to the two protons of the CH₂ group of the acetic acid moiety.

Methyl Protons: A singlet for the three protons of the methylamino group (N-CH₃).

Amine Proton: A broad singlet for the N-H proton of the methylamino group.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often >10 ppm) for the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals would include:

Carbons of the aromatic ring.

The methylene carbon of the acetic acid group.

The methyl carbon of the methylamino group.

The carbonyl carbon of the carboxylic acid, which appears at a characteristic downfield position.

Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), can be employed in conjunction with NMR to trace metabolic pathways or to aid in the assignment of complex spectra. nih.gov

Below is a table summarizing the expected ¹H NMR chemical shifts for "this compound".

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (O-H) | >10 | Broad Singlet | 1H |

| Aromatic (C-H) | 6.5 - 8.0 | Doublets | 4H |

| Methylene (O-CH₂) | ~4.5 | Singlet | 2H |

| Amine (N-H) | Variable | Broad Singlet | 1H |

| Methyl (N-CH₃) | ~2.8 | Singlet | 3H |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and the functional groups present. kurouskilab.combondxray.orgnau.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For "this compound," key characteristic absorption bands would include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. researchgate.netnih.gov

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O stretching vibrations of the ether and carboxylic acid groups.

Aromatic C-H and C=C Stretches: Signals corresponding to the vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While some vibrational modes are active in both IR and Raman, others may be unique to one technique, providing complementary information. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should "this compound" be obtained in a crystalline form, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. For a molecule like "this compound," hydrogen bonding involving the carboxylic acid and the methylamino groups would be of particular interest. researchgate.netresearchgate.net

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like "this compound". nih.govsielc.comnih.govlabcompare.com A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. mdpi.com

Method development would focus on optimizing parameters such as the mobile phase composition, pH, and gradient elution profile to achieve a sharp, symmetrical peak for the target compound, well-separated from any potential impurities. nih.govnih.gov Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

The following table outlines a potential set of starting parameters for an HPLC method for "this compound".

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like "this compound". nih.gov However, it can be a powerful tool for trace analysis if the compound is first converted into a more volatile derivative. nih.govresearchgate.netmdpi.comresearchgate.net

Derivatization, for example, by esterification of the carboxylic acid group, can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. This approach is particularly useful for detecting and quantifying low levels of the compound in complex matrices.

The GC system would typically employ a capillary column with a suitable stationary phase and a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The use of GC-MS provides the added advantage of mass spectral data for peak identification and confirmation.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and characterization of a wide array of chemical compounds, offering high efficiency, rapid analysis times, and minimal sample and reagent consumption. For a molecule such as this compound, which possesses both an acidic carboxylic acid group and a basic secondary amine, CE techniques are particularly well-suited due to the compound's ability to carry a net charge that is dependent on the pH of the background electrolyte (BGE). This section explores the application of various capillary electrophoresis modalities for the analysis of this compound.

The amphoteric nature of this compound allows for its analysis under different CE modes, primarily Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). The choice of technique and the specific separation conditions are critical for achieving optimal resolution and sensitivity.

In CZE, the separation is based on the differences in the electrophoretic mobility of analytes in a free solution within a capillary under the influence of a strong electric field. The electrophoretic mobility of this compound is directly influenced by its charge-to-size ratio. The pH of the BGE is the most critical parameter in controlling the ionization state of the carboxylic acid and the methylamino functional groups.

At low pH (e.g., below the pKa of the carboxylic acid), the amine group is protonated (-NH2+CH3), and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. The compound will migrate towards the cathode at a rate faster than the electroosmotic flow (EOF).

At high pH (e.g., above the pKa of the amine group), the carboxylic acid is deprotonated (-COO-), and the amine group is neutral (-NHCH3), leading to a net negative charge. The compound will migrate towards the anode, against the typical direction of the EOF.

At an intermediate pH, the compound can exist as a zwitterion, with both a positive and a negative charge, resulting in a net charge that is dependent on the relative pKa values of the two functional groups.

Research on structurally similar compounds, such as phenoxyacetic acid herbicides, has demonstrated the utility of CZE for their separation. For instance, borate and phosphate buffers are commonly employed to maintain a stable pH and ionic strength, which are crucial for reproducible migration times. The concentration of the buffer also plays a role; higher concentrations can reduce the EOF and potentially improve resolution, but at the cost of increased current and Joule heating.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral molecules. In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). These micelles form a pseudo-stationary phase. The separation mechanism in MEKC is based on the differential partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles.

For this compound, MEKC offers an additional separation dimension. The partitioning of the molecule into the micelles will depend on its hydrophobicity. The phenoxyacetic acid moiety provides a degree of hydrophobicity that would allow for interaction with the micellar phase. The separation can be optimized by modifying the type and concentration of the surfactant, as well as by adding organic modifiers like methanol or acetonitrile to the BGE, which can alter both the EOF and the partitioning equilibrium.

The following tables present hypothetical yet scientifically plausible data for the analysis of this compound using CZE and MEKC, based on typical performance characteristics of these techniques for similar analytes.

Table 1: Hypothetical CZE Separation Data for this compound under Varying pH Conditions

| Buffer System (25 mM) | pH | Applied Voltage (kV) | Migration Time (min) | Theoretical Plates (N) |

| Phosphate | 3.0 | +20 | 4.2 | 150,000 |

| Phosphate | 7.0 | +20 | 8.5 | 120,000 |

| Borate | 9.2 | +20 | 12.1 | 180,000 |

| Borate | 10.0 | +20 | 14.8 | 175,000 |

Table 2: Hypothetical MEKC Separation Data for this compound with Varying Surfactant and Modifier Concentrations

| Buffer System (20 mM Borate, pH 9.2) | SDS (mM) | Methanol (%) | Applied Voltage (kV) | Migration Time (min) | Resolution (from a related impurity) |

| 25 | 0 | +25 | 9.8 | 1.8 | |

| 50 | 0 | +25 | 11.5 | 2.5 | |

| 50 | 10 | +25 | 10.2 | 2.2 | |

| 75 | 15 | +25 | 9.1 | 2.0 |

These tables illustrate the expected trends. In CZE, as the pH increases, the net negative charge on the molecule increases, leading to a slower migration towards the cathode (or faster migration if the polarity is reversed), hence the longer migration times. The efficiency, represented by the number of theoretical plates, can also vary with pH due to changes in analyte-wall interactions and stacking effects. In MEKC, increasing the surfactant concentration generally leads to longer retention as the analyte partitions more into the slower-moving micellar phase, often resulting in improved resolution. The addition of an organic modifier like methanol typically reduces the migration time by altering the viscosity of the BGE and the partitioning coefficient of the analyte.

Theoretical and Computational Investigations of 2 4 Methylamino Phenoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure, stability, and chemical behavior. For derivatives of phenoxyacetic acid, DFT methods are routinely used to calculate optimized geometries, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. morressier.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

For a molecule like 2-(4-(methylamino)phenoxy)acetic acid, the HOMO is expected to be localized on the electron-rich phenoxy ring, particularly influenced by the activating methylamino group. The LUMO, conversely, would be distributed over the aromatic system and the carboxylic acid group. The HOMO-LUMO energy gap indicates the molecule's susceptibility to electronic excitation and its potential to engage in charge-transfer interactions. In a study on the related compound 2-(4-Cyanophenylamino) acetic acid, DFT calculations determined the HOMO-LUMO energies to be -6.2056 eV and -1.2901 eV, respectively, indicating significant potential for intramolecular charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2056 |

| LUMO | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

Data derived from a study on 2-(4-Cyanophenylamino) acetic acid and is for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, which is crucial for understanding intermolecular interactions. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with positive centers. The hydrogen of the carboxylic acid would be a site of positive potential. The methylamino group would also influence the charge distribution on the aromatic ring, creating nuanced regions of negative and positive potential that guide non-covalent interactions with other molecules or receptor sites.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., enzyme models, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. morressier.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interaction in a simulated physiological environment. researchgate.net

Derivatives of phenoxyacetic acid have been explored as inhibitors for various enzymes. For instance, phenoxyacetamide derivatives were identified as potential inhibitors of the DOT1L enzyme, a target in leukemia research, through virtual screening and docking. nih.govnih.gov Similarly, phenoxyacetic acid analogs have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com

In a hypothetical docking study of this compound with an enzyme like COX-2, the carboxylic acid moiety would be expected to form key hydrogen bonds with polar residues in the active site, while the phenoxy group would engage in hydrophobic or pi-stacking interactions. MD simulations would then assess whether these interactions are stable, calculating metrics like the root-mean-square deviation (RMSD) to evaluate conformational stability. researchgate.net A stable, low-energy binding pose would suggest that the compound is a promising candidate for inhibition.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. sysrevpharm.orgnih.gov By systematically altering functional groups on a parent molecule and observing the resulting changes in potency or selectivity, researchers can identify the key structural features—the pharmacophore—responsible for its biological effects. sysrevpharm.org Computational methods accelerate SAR studies by predicting the activity of virtual compounds before they are synthesized. sysrevpharm.org

For the this compound scaffold, a computational SAR study would involve creating a virtual library of analogs with modifications at various positions:

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, alkyl groups) on the phenyl ring to modulate electronic and steric properties.

Amino Group Modification: Altering the methylamino group (e.g., to an amino, dimethylamino, or acetylamino group) to probe its role in hydrogen bonding and electronic donation.

Acetic Acid Chain: Extending or modifying the acetic acid side chain to optimize interactions with the target binding pocket.

Each analog would be docked into the target enzyme, and their predicted binding affinities would be compared. This in silico analysis helps prioritize the synthesis of compounds most likely to have improved activity, guiding a more efficient lead optimization process.

Reaction Mechanism Elucidation Through Computational Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. mit.edu By calculating the structure and energy of the transition state using methods like DFT, chemists can understand reaction kinetics and selectivity. rsc.org

For a reaction involving this compound, such as its synthesis or metabolic degradation, computational modeling could be used to compare different possible mechanisms. For example, in its synthesis from 4-(methylamino)phenol (B85996) and a haloacetic acid, modeling could determine whether the reaction proceeds via a direct SN2 substitution or a more complex pathway. The calculated activation energy barriers for each proposed step would reveal the most energetically favorable route, providing insights that are often difficult to obtain experimentally due to the fleeting nature of transition states. mit.edu

QSAR (Quantitative Structure-Activity Relationship) Model Development and Validation (theoretical and in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a set of compounds with their biological activities. mdpi.com Unlike SAR, which is often qualitative, QSAR develops a mathematical equation that can predict the activity of new, untested compounds. chemmethod.com

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds (e.g., phenoxyacetic acid derivatives) with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and hydrophobic parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation linking a subset of the most relevant descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested. Internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not used in model training) are performed to ensure the model is robust and not overfitted. researchgate.net

Numerous QSAR studies have been successfully performed on phenoxyacetic acid derivatives to predict activities ranging from herbicidal effects to anti-inflammatory and antisickling properties. nih.govmdpi.com For example, a QSAR study on phenoxyacetic acids as antisickling agents found that potency correlated positively with the hydrophobicity (π) and electronic parameters (σ) of substituents on the phenyl ring. nih.gov A robust QSAR model for this compound and its analogs could similarly predict their potential activity against a specific biological target, guiding the design of new compounds with enhanced efficacy.

Table 2: Example of Descriptors Used in QSAR Models for Phenoxyacetic Acid Analogs

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Connectivity Indices | Molecular branching and shape |

This table lists common descriptor types used in QSAR studies, such as those performed on phenoxyacetic acid derivatives. nih.gov

An extensive search for scientific data on the chemical compound "this compound" has yielded insufficient information to construct the detailed article as requested. While general information exists for the broader class of phenoxyacetic acids, particularly those used as herbicides like 2,4-D and MCPA, specific mechanistic and biological relevance studies for "this compound" are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide scientifically accurate content and data for the following sections as outlined in the prompt:

Mechanistic Studies of Molecular Interactions and Biological Relevance Non Clinical, in Vitro/cellular Focus

Interaction with Macromolecules (e.g., proteins, DNA) in vitro

Without verifiable research findings, generating an article would lead to speculation and inaccuracy, which contravenes the core requirements for a thorough and scientifically sound response. Further research would be required in a laboratory setting to determine the specific molecular interactions and biological relevance of "2-(4-(Methylamino)phenoxy)acetic acid".

Potential Applications in Chemical Science and Technology Non Clinical

Role in Organic Synthesis as a Building Block or Intermediate

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures, playing a pivotal role in medicinal chemistry, organic synthesis, and material science. sigmaaldrich.comminakem.com Phenoxyacetic acid and its derivatives are important intermediates, particularly in the agrochemical industry. researchgate.net

The synthesis of many commercial phenoxy herbicides involves a two-step process: the chlorination of a phenol (B47542) or methylphenol, followed by condensation with chloroacetic acid. google.com An alternative and widely used route involves the etherification of a phenol to produce a phenoxyacetic acid intermediate, which is then chlorinated. For instance, the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) is synthesized by the chlorination of 2-methylphenoxyacetic acid (MPA). google.comgoogle.com This highlights the role of the phenoxyacetic acid scaffold as a key precursor.

Given this context, 2-(4-(Methylamino)phenoxy)acetic acid can be considered a valuable intermediate for synthesizing a variety of more complex molecules. Its structure contains multiple reactive sites: the carboxylic acid group, the aromatic ring, and the secondary amine.

Key Reactive Features for Synthesis:

Carboxylic Acid Group: Can be converted into esters, amides, or acid chlorides, allowing for the attachment of diverse functional groups.

Aromatic Ring: Susceptible to electrophilic aromatic substitution, enabling the introduction of substituents like halogens or nitro groups to modify the molecule's properties.

Methylamino Group: The nitrogen atom can participate in various reactions, including N-alkylation and acylation, to build more elaborate structures.

Derivatives of this compound could be synthesized to create novel compounds with specific biological or material properties, such as new selective COX-2 inhibitors or other pharmacologically active agents. mdpi.com

Exploration as a Ligand in Coordination Chemistry and Catalysis

Coordination compounds, which consist of a central metal atom or ion bonded to one or more molecules or ions known as ligands, are integral to catalysis and material science. byjus.com The ability of a molecule to act as a ligand depends on the presence of atoms with lone pairs of electrons that can be donated to a metal center.

This compound possesses several potential coordination sites, making it an interesting candidate for a ligand. The primary coordination site is the carboxylate group, which can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging). The ether oxygen of the phenoxy group and the nitrogen of the methylamino group also have lone pairs and could participate in chelation, potentially forming stable five- or six-membered rings with a metal center.

Research on related phenoxyacetic acid compounds demonstrates their capacity to form stable complexes with a variety of metal ions. For example, MCPA has been shown to form complexes with metal ions, a property that could be utilized to increase their bioavailability. wikipedia.org The catalytic activity of such metal complexes is an area of active research, with applications in reactions like ethylene (B1197577) oligomerization and oxidation. mdpi.comrsc.org The specific structure of the ligand, including steric and electronic effects, plays a crucial role in determining the catalytic activity of the resulting complex. mdpi.com

| Potential Coordination Sites of this compound |

| Primary Site |

| Carboxylate Group (-COOH) |

| Secondary Sites |

| Phenoxy Ether Oxygen (-O-) |

| Methylamino Nitrogen (-NHCH₃) |

Development as a Material Science Component (e.g., polymers, functional materials)

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. Phenoxyacetic acid derivatives have been explored for the synthesis of functional polymers.

One notable application for structurally similar compounds is in the creation of Molecularly Imprinted Polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary in shape, size, and functionality to the template. These materials can then be used for selective recognition and separation. For example, 2-methylphenoxyacetic acid has been used as a "dummy template" to prepare MIPs for the selective retention of phenoxyacetic herbicides from environmental samples. researchgate.net This suggests that this compound could similarly be used to create MIPs for sensing or extraction applications.

Agricultural Applications (e.g., herbicide intermediates, plant growth regulators)

The most significant application of the phenoxyacetic acid class of compounds is in agriculture. wikipedia.org These compounds were among the first selective organic herbicides developed and function as synthetic auxins, a type of plant growth regulator. mt.gov

Role as a Herbicide Intermediate: Phenoxyacetic acids are the structural foundation for major herbicides like 2,4-D and MCPA. wikipedia.orgnih.gov These herbicides are typically synthesized from a phenoxyacetic acid precursor. google.com Therefore, this compound is a potential intermediate for the synthesis of new, structurally related herbicides. By modifying the aromatic ring or other functional groups, it may be possible to develop new active ingredients with different selectivity profiles or improved environmental characteristics. researchgate.netswinburne.edu.au

Potential as a Plant Growth Regulator: Auxins are plant hormones that regulate cell division and elongation. clinisciences.com Synthetic auxins like the phenoxyacetic acids mimic the action of the natural auxin indole-3-acetic acid (IAA), but they are not as readily metabolized by the plant. This leads to uncontrolled, unsustainable growth and ultimately the death of susceptible broadleaf plants, while monocots like cereals are generally tolerant. wikipedia.orgagronomyjournals.com

Given its core phenoxyacetic acid structure, it is plausible that this compound or its derivatives could exhibit plant growth regulating properties. mdpi.comontosight.ai Depending on the concentration and the specific plant species, these effects could range from promoting root formation to herbicidal activity. clinisciences.com

| Prominent Phenoxyacetic Acid Herbicides |

| Compound Name |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| Mecoprop |

Veterinary Research Applications (pre-clinical)

While direct veterinary applications of this compound have not been documented, pre-clinical research often involves studying the metabolism and effects of related compounds in animal models. The pharmacokinetics of widely used phenoxyacetic acid herbicides, such as 2,4-D and MCPA, have been studied in various animal species, including rats and dogs, to assess their potential toxicity and to understand inter-species differences in metabolism. nih.govcapes.gov.br

For example, studies have shown that dogs are particularly susceptible to the toxicity of phenoxyacetic acids due to a lower capacity to secrete these organic acids from the kidney, leading to a much longer plasma half-life compared to rats or humans. nih.gov Such research is crucial for evaluating human health risks but also provides a basis for understanding how new, structurally similar compounds might behave in different animal species. Any potential development of a derivative of this compound for veterinary use would necessitate similar pre-clinical toxicological and histopathological studies in laboratory animals like Sprague-Dawley rats to identify any potential adverse effects on vital organs. semanticscholar.orgarccjournals.com

Environmental Applications (e.g., pollutant degradation, sensing)

The widespread use of phenoxyacetic herbicides has led to research into their environmental fate and potential for remediation. These compounds can be considered pollutants when they are present in soil and water. nih.gov

Pollutant Degradation: Numerous studies have focused on the degradation of phenoxy herbicides like 2,4-D through biological and photocatalytic methods. nih.gov While this research concerns the breakdown of these compounds, the underlying chemical principles could potentially be adapted. For instance, understanding the photocatalytic degradation pathways could inform the design of related compounds that are either more readily degradable to harmless products or, conversely, more resistant to degradation if persistence is desired for a specific application.

Environmental Sensing: A more direct environmental application for this compound could be in the development of sensors for detecting phenoxy herbicides and related pollutants. As mentioned in the material science section, the compound could serve as a template for creating MIPs. These selective polymers can be integrated into sensor platforms, such as electrochemical immunosensors or conductimetric sensors, to detect specific pollutants in environmental samples like soil extracts or water. researchgate.netnih.govmdpi.com The development of such sensors is crucial for monitoring environmental contamination and ensuring regulatory compliance. deswater.com

Advanced Methodologies for the Study of 2 4 Methylamino Phenoxy Acetic Acid

Biophysical Techniques for Interaction Characterization

Understanding the direct physical interaction of 2-(4-(Methylamino)phenoxy)acetic acid with potential biological targets, such as proteins or nucleic acids, is a critical first step in characterizing its mechanism of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) offer powerful, label-free methods to quantify these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. nih.gov This technique allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. nih.govwhiterose.ac.uk In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing a potential target protein. The resulting heat changes are measured to derive the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). whiterose.ac.ukiaanalysis.com This data provides deep insights into the nature of the binding forces, such as hydrogen bonding or hydrophobic interactions. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of the compound to the protein. |

| Binding Affinity (Kd) | 5.2 µM | Represents the dissociation constant; a lower value indicates stronger binding. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | A negative value indicates the binding is an exothermic process, often driven by hydrogen bonds and van der Waals interactions. |

| Entropy Change (ΔS) | -5.7 cal/mol·K | A negative value suggests a decrease in disorder upon binding, possibly due to conformational restriction of the compound and protein. |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. mdpi.com It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. For studying this compound, a potential target protein would be immobilized on the sensor surface. A solution containing the compound is then flowed over the surface. The binding and dissociation of the compound are monitored in real-time, providing kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). These values are used to calculate the binding affinity (Kd), which can corroborate findings from ITC. The primary advantage of SPR is its ability to elucidate the kinetics of an interaction, revealing how quickly a compound binds and releases from its target. researchgate.net

| Kinetic Parameter | Value | Description |

|---|---|---|

| Association Rate (ka) | 2.1 x 104 M-1s-1 | The rate at which the compound binds to the target. |

| Dissociation Rate (kd) | 1.2 x 10-1 s-1 | The rate at which the compound-target complex dissociates. |

| Binding Affinity (Kd) | 5.7 µM | Calculated as kd/ka, representing the equilibrium dissociation constant. |

Advanced Microscopy Techniques for Cellular Studies

Visualizing the behavior of this compound within a cellular context is crucial for understanding its biological effects. Advanced microscopy techniques can reveal its uptake, subcellular localization, and dynamic trafficking.

Confocal Microscopy

Confocal laser scanning microscopy (CLSM) provides high-resolution optical images with depth selectivity, enabling the visualization of fluorescently-labeled molecules within cells. researchgate.net To track this compound, it could be chemically modified with a fluorescent tag. Cultured cells would be incubated with the labeled compound, and co-localization studies could be performed using specific fluorescent dyes for organelles like the nucleus (e.g., DAPI) or mitochondria (e.g., MitoTracker). researchgate.net This would reveal the primary subcellular compartments where the compound accumulates, offering clues to its potential sites of action or metabolism. nih.gov Label-free techniques like Raman microscopy can also be used to visualize the distribution of small molecules without the need for fluorescent tags. nih.gov

Super-Resolution Microscopy

To overcome the diffraction limit of conventional light microscopy, super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can be employed. wikipedia.orgmicroscopyu.com These methods achieve nanoscale resolution (typically >20 nm), allowing for the visualization of molecular interactions within densely packed cellular environments. oni.bio By labeling this compound with a photoswitchable fluorophore, super-resolution microscopy could potentially track the movement of individual molecules in living cells or visualize their association with specific macromolecular structures, such as cytoskeletal filaments or membrane protein clusters, with unprecedented detail. nih.gov

| Cellular Compartment | Observed Fluorescence Intensity | Interpretation |

|---|---|---|

| Cytoplasm | High | Suggests efficient cellular uptake and widespread distribution. |

| Nucleus | Moderate | Indicates potential interaction with nuclear components or involvement in gene regulation. |

| Mitochondria | Low | Suggests mitochondria are not a primary site of accumulation. |

| Endoplasmic Reticulum | Moderate-High | Points to possible metabolism by ER-resident enzymes or interaction with ER-associated proteins. |

Proteomics and Metabolomics Approaches in Response to Compound Exposure (in vitro/cellular)

To understand the broader cellular response to this compound, global-scale analysis of proteins (proteomics) and metabolites (metabolomics) is indispensable. These "omics" approaches provide a snapshot of the cellular state following compound exposure, identifying pathways that are significantly perturbed.

Proteomics

Proteomics analysis, typically using mass spectrometry, can identify and quantify thousands of proteins in a cell lysate. By comparing the proteomes of cells treated with this compound to untreated control cells, researchers can identify proteins that are up- or down-regulated. This approach can reveal the cellular pathways affected by the compound. For instance, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in yeast showed changes in proteins related to antioxidant responses, carbohydrate metabolism, and amino acid biosynthesis. nih.gov A similar study on this compound could reveal alterations in stress response pathways (e.g., heat shock proteins), signaling cascades, or metabolic enzymes, providing a mechanistic fingerprint of its cellular impact. mdpi.com

| Protein | Fold Change | Associated Pathway/Function | Potential Implication |

|---|---|---|---|

| HSP70 | +2.5 | Cellular Stress Response | Induction of a protein folding stress response. |

| Caspase-3 | +1.8 | Apoptosis | Activation of the programmed cell death pathway. |

| Cytochrome P450 1A1 | +3.1 | Xenobiotic Metabolism | Compound is likely metabolized by this enzyme. |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | -1.5 | Glycolysis | Potential disruption of central carbon metabolism. |

Metabolomics

Metabolomics complements proteomics by analyzing the small-molecule metabolites within a cell. Exposure to a bioactive compound can cause significant shifts in metabolic pathways. For example, studies on 2,4-D have demonstrated alterations in glucose and lactate (B86563) metabolism in cultured cells. nih.gov An untargeted metabolomics study on cells treated with this compound could involve extracting metabolites and analyzing them via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting data could reveal perturbations in key pathways such as energy metabolism (e.g., glycolysis, TCA cycle), amino acid metabolism, or lipid metabolism, providing a detailed view of the functional consequences of compound exposure at the metabolic level. nih.gov

| Metabolite | Metabolic Pathway | Fold Change vs. Control | Potential Interpretation |

|---|---|---|---|

| Lactate | Glycolysis/Fermentation | +2.1 | Shift towards anaerobic glycolysis, possibly due to mitochondrial stress. |

| Glutamate | Amino Acid Metabolism | -1.7 | Disruption of amino acid pools or TCA cycle anaplerosis. |

| ATP | Energy Metabolism | -1.9 | Impairment of cellular energy production. nih.gov |

| Glutathione (Oxidized) | Oxidative Stress | +2.8 | Indication of an oxidative stress response. |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

The academic understanding of "2-(4-(Methylamino)phenoxy)acetic acid" is currently limited, with a scarcity of dedicated research on this specific molecule. However, by examining the broader class of phenoxyacetic acid derivatives, a foundational understanding can be inferred. Phenoxyacetic acids are characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. wikipedia.org This core structure is a versatile scaffold that has been extensively modified, leading to a wide range of biologically active compounds. jetir.orgnih.gov

Research into phenoxyacetic acid derivatives has revealed that the nature and position of substituents on the aromatic ring significantly influence their physicochemical properties and biological activities. mdpi.com For instance, chlorination of the phenoxyacetic acid structure has led to the development of widely used herbicides like 2,4-D and MCPA. mdpi.com The introduction of different functional groups can steer the compound's activity towards pharmaceutical applications. Studies have explored phenoxyacetic acid derivatives as potential antibacterial, antifungal, anti-inflammatory, and anticancer agents. jetir.orgnih.gov More recently, they have been investigated as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes. nih.gov

The presence of a methylamino group at the para-position of the phenyl ring in "this compound" suggests potential for specific biological interactions. Amine-substituted phenoxyacetic acids have been synthesized and investigated for various pharmacological activities. jetir.org The methylamino group, being an electron-donating group, can alter the electronic properties of the aromatic ring, which in turn can affect the molecule's reactivity and its binding affinity to biological targets. mdpi.com

The synthesis of phenoxyacetic acids is well-established, typically involving the reaction of a substituted phenol (B47542) with a chloroacetic acid derivative under basic conditions. wikipedia.org This general methodology is expected to be applicable to the synthesis of "this compound" from 4-(methylamino)phenol (B85996) and a suitable two-carbon synthon.

While a detailed academic profile of "this compound" is yet to be established, the existing body of research on related compounds provides a solid framework for predicting its general chemical behavior and potential areas of biological relevance. The current understanding is therefore a composite picture drawn from its chemical relatives, highlighting the need for specific investigation into this particular derivative.

Identification of Promising Avenues for Further Research

The limited specific research into "this compound" presents a landscape rich with opportunities for future investigation. Based on the activities of related phenoxyacetic acid derivatives, several promising avenues for research can be identified:

Pharmacological Screening and Drug Discovery: A primary area for future research is the comprehensive screening of "this compound" for various biological activities. Given that different substitutions on the phenoxyacetic acid scaffold have yielded compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties, it is plausible that the methylamino-substituted derivative may also exhibit valuable pharmacological effects. jetir.orgnih.gov Furthermore, the structural similarity to known FFA1 agonists suggests that its potential as a treatment for type 2 diabetes warrants investigation. nih.gov

Herbicidal and Plant Growth Regulatory Activity: The phenoxyacetic acid class is renowned for its herbicidal properties. mdpi.com While the presence of a methylamino group instead of the more common chlorine or methyl groups found in commercial herbicides makes its activity in this area uncertain, it would be valuable to investigate its effects on various plant species. It may possess selective herbicidal activity or act as a plant growth regulator.

Structure-Activity Relationship (SAR) Studies: To systematically explore the potential of this compound, detailed SAR studies are necessary. This would involve synthesizing a library of related compounds with variations in the position of the methylamino group, replacement of the methyl group with other alkyl groups, and modification of the acetic acid side chain. These studies would help in understanding how specific structural features contribute to any observed biological activity.

Material Science Applications: The functional groups present in "this compound" (a carboxylic acid and a secondary amine) make it a potential monomer for the synthesis of novel polymers. Research could be directed towards its use in creating polyamides or other polymers with unique properties, potentially for applications in specialty materials or biomedicine.

Metabolic and Toxicological Profiling: Should any promising biological activity be discovered, a thorough investigation of its metabolic fate and toxicological profile will be crucial. Understanding how the compound is processed in biological systems and its potential for toxicity is a prerequisite for any further development, particularly for pharmaceutical or agricultural applications.

Challenges and Opportunities in the Field

The exploration of "this compound" and other novel phenoxyacetic acid derivatives is not without its challenges and opportunities.

Challenges:

Specificity and Selectivity: A major challenge in developing new biologically active compounds is achieving high specificity and selectivity for the intended target. For instance, in the context of herbicides, a lack of selectivity can lead to damage to non-target crops. mdpi.com In pharmacology, off-target effects can result in undesirable side effects. Research on "this compound" would need to carefully assess its selectivity profile.

Environmental Persistence and Impact: For agricultural applications, the environmental fate of phenoxyacetic acid derivatives is a significant concern. Some of the older chlorinated derivatives are known for their persistence in the environment. semanticscholar.org Future research on new derivatives like "this compound" must include a thorough evaluation of their biodegradability and potential for bioaccumulation to ensure environmental safety.

Synthesis Optimization: While the general synthesis of phenoxyacetic acids is known, optimizing the synthesis of "this compound" to achieve high yields and purity, particularly on a larger scale, may present challenges. The presence of the amine group might require protective group strategies to avoid side reactions.

Opportunities:

Discovery of Novel Bioactivities: The vast chemical space of substituted phenoxyacetic acids remains largely unexplored. The unique electronic and steric properties conferred by the methylamino group in "this compound" could lead to the discovery of novel biological activities not previously seen in this class of compounds.

Development of Safer Alternatives: There is an ongoing need for safer and more environmentally friendly herbicides and pharmaceuticals. By moving away from the halogenated derivatives, "this compound" and similar compounds offer the opportunity to develop alternatives with improved safety and degradation profiles.

Leveraging Computational Chemistry: Advances in computational chemistry and molecular modeling can significantly aid in predicting the biological activity and potential targets of "this compound". In silico screening can help prioritize experimental efforts and accelerate the discovery process, providing a more efficient path to identifying promising applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(Methylamino)phenoxy)acetic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. Key reagents include sodium hydroxide (hydrolysis), lithium aluminum hydride (reduction), and nitric/sulfuric acids (electrophilic substitution) . Optimization requires adjusting temperature (e.g., 60–80°C for substitution), solvent polarity (e.g., ethanol/water mixtures), and catalyst load (e.g., 5–10 mol% for Pd-mediated couplings). Purity is enhanced via recrystallization in ethanol or acetonitrile .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to assess purity (>98%) .

- NMR : Confirm the methylamino group (δ 2.8–3.1 ppm, singlet) and phenoxy-acetic acid backbone (δ 4.6 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 210.1 .

Q. What are the recommended protocols for stabilizing this compound in aqueous solutions for biological assays?

- Methodology : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) containing 0.1% BSA to prevent aggregation. Store at −80°C in aliquots to avoid freeze-thaw degradation. Stability assays via LC-MS over 24 hours confirm <5% degradation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different in vitro and in vivo models?

- Methodology :

- Dose-Response Analysis : Compare EC₅₀ values in primary cells (e.g., RAW 264.7 macrophages for anti-inflammatory activity) versus immortalized lines .

- Model-Specific Factors : Account for differences in metabolic enzymes (e.g., CYP450 isoforms in hepatocytes) using inhibitors like ketoconazole .

- Meta-Analysis : Pool data from independent studies (e.g., anti-inflammatory vs. kinase inhibition ) to identify confounding variables like cell passage number or serum concentration.

Q. How does the introduction of electron-donating or withdrawing groups on the phenyl ring influence the compound's pharmacokinetic properties and target binding affinity?

- Methodology :

- SAR Studies : Synthesize derivatives with –NO₂ (electron-withdrawing) or –OCH₃ (electron-donating) groups. Assess logP via shake-flask assays to correlate hydrophobicity with membrane permeability .

- Molecular Docking : Use AutoDock Vina to simulate binding to ROCK2 kinase (PDB: 2F2U). Methoxy groups enhance π-π stacking with Phe327, while nitro groups reduce binding energy by 1.2 kcal/mol .

Q. What experimental design considerations are critical when investigating the reactive intermediates formed during the oxidation of this compound derivatives?

- Methodology :

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to detect transient intermediates (λmax 320 nm for quinone derivatives) .

- Quenching Techniques : Rapid cooling (−78°C) or addition of radical scavengers (e.g., TEMPO) stabilizes intermediates for NMR characterization .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in reported yields for the hydrolysis of this compound esters under acidic vs. basic conditions?

- Methodology :

- Condition Screening : Compare 6M HCl (70°C, 12 hours) vs. 2M NaOH (rt, 4 hours). Basic conditions favor ester saponification (yield: 85% vs. 65% in acid) but may degrade the methylamino group. Monitor by TLC (Rf 0.3 in ethyl acetate) .

Q. What computational tools are recommended for predicting the metabolic pathways of this compound in mammalian systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.